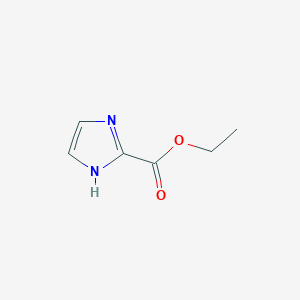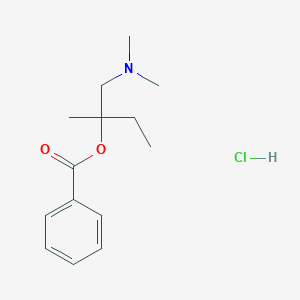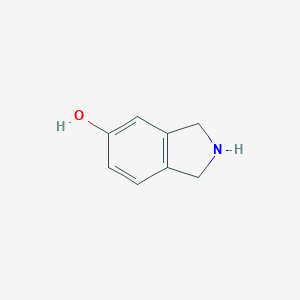
Ethyl 1H-imidazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as Ethyl imidazole-2-carboxylate, 1H-Imidazole-2-carboxylic acid, ethyl ester, and 1H-imidazole-2-carboxylic acid ethyl ester . The compound has a molecular weight of 140.14 g/mol .
Synthesis Analysis
Ethyl 1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1). It is also used to prepare imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-imidazole-2-carboxylate consists of a five-membered ring containing two nitrogen atoms, one of which bears a hydrogen atom . The InChI code for the compound is 1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) .
Chemical Reactions Analysis
Ethyl 1H-imidazole-2-carboxylate is involved in various chemical reactions. For instance, it is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Physical And Chemical Properties Analysis
Ethyl 1H-imidazole-2-carboxylate has a molecular weight of 140.14 g/mol. It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors. It also has three rotatable bonds. The exact mass and monoisotopic mass of the compound are both 140.058577502 g/mol .
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 1H-imidazole-2-carboxylate is a versatile building block in medicinal chemistry. It’s used to synthesize imidazole derivatives that exhibit a wide range of biological activities. These derivatives have been explored for their potential as antibacterial , antifungal , and anticancer agents . The imidazole ring is a core structure in many pharmaceuticals, such as antihistamines and proton pump inhibitors .
Agriculture
In the agricultural sector, Ethyl 1H-imidazole-2-carboxylate derivatives are investigated for their use as pesticides and fungicides . They can potentially inhibit the growth of harmful microorganisms and pests that affect crop yield .
Material Science
This compound finds applications in material science due to its ability to act as a precursor for polymer synthesis . Polymers containing imidazole rings can exhibit enhanced thermal stability and electrical conductivity, making them suitable for high-performance materials .
Industrial Chemistry
Ethyl 1H-imidazole-2-carboxylate is utilized in various industrial chemical reactions. It serves as an intermediate in the synthesis of more complex chemical entities. Its role in the production of dyes , resins , and adhesives is notable due to the imidazole ring’s ability to participate in multiple types of chemical bonds .
Environmental Science
In environmental science, imidazole derivatives are being studied for their role in green chemistry . They are used as solvents and catalysts in reactions that aim to reduce environmental impact by minimizing hazardous by-products and energy consumption .
Biochemistry
The compound is significant in biochemistry research, particularly in the study of enzymes and metalloproteins . Imidazole rings mimic the natural coordination environment of metal ions in biological systems, which is crucial for understanding metalloenzyme functions and designing enzyme inhibitors .
Mécanisme D'action
Target of Action
Ethyl 1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The mode of action is likely dependent on the specific biological target and the context of the biochemical pathway in which it is involved.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of Ethyl 1H-imidazole-2-carboxylate.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that imidazole derivatives are temperature- and humidity-dependent proton conductors , suggesting that environmental conditions may influence their action.
Safety and Hazards
When handling Ethyl 1H-imidazole-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Orientations Futures
Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Propriétés
IUPAC Name |
ethyl 1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYNYIGCGVDBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338498 | |
| Record name | Ethyl 1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-imidazole-2-carboxylate | |
CAS RN |
33543-78-1 | |
| Record name | Ethyl 1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
